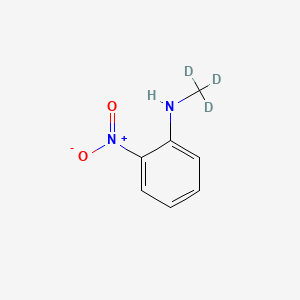
4-(1H-pyrazol-1-yl)piperidine dihydrochloride
Overview
Description
4-(1H-pyrazol-1-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3 It is a derivative of piperidine and pyrazole, two important heterocyclic compounds
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a nucleophilic addition-elimination reaction .
Biochemical Pathways
It is known that pyrazole derivatives can have diverse pharmacological effects, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of a pyridine core in the molecule is known to increase bioavailability .
Biochemical Analysis
Biochemical Properties
4-(1H-pyrazol-1-yl)piperidine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols . This inhibition can lead to the modulation of inflammatory responses and blood pressure regulation. The compound’s interaction with sEH involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex .
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those related to inflammation and oxidative stress. By inhibiting sEH, the compound can reduce the production of pro-inflammatory mediators and enhance the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs) . This modulation of signaling pathways can lead to changes in gene expression and cellular metabolism, promoting cell survival and reducing oxidative damage.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of sEH. The compound forms hydrogen bonds with key amino acid residues in the enzyme’s active site, leading to the inhibition of its catalytic activity . This inhibition prevents the conversion of epoxides to diols, thereby maintaining higher levels of EETs, which have protective effects on the cardiovascular system and anti-inflammatory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound can maintain its inhibitory effects on sEH, leading to sustained anti-inflammatory and cardioprotective effects in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits sEH without causing significant toxicity . At higher doses, some adverse effects such as mild gastrointestinal disturbances and liver enzyme elevation have been observed . These findings suggest a threshold effect, where the compound’s beneficial effects are maximized at optimal dosages, while higher doses may lead to toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of epoxides. The compound interacts with sEH, preventing the hydrolysis of epoxides to diols . This interaction can affect metabolic flux and alter the levels of various metabolites, including EETs and diols . The modulation of these pathways can have significant implications for inflammation, cardiovascular health, and cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues . This distribution pattern ensures that the compound reaches its site of action, where it can exert its inhibitory effects on sEH.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with sEH . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its activity is mainly confined to the cytoplasm, where it can effectively inhibit sEH and modulate cellular processes related to inflammation and oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-1-yl)piperidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine with pyrazole under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
4-(1H-pyrazol-1-yl)piperidine dihydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(1H-pyrazol-1-yl)piperidine dihydrochloride include:
- 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride hydrate
- 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride hydrate
- 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride hydrate .
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
IUPAC Name |
4-pyrazol-1-ylpiperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-4-10-11(7-1)8-2-5-9-6-3-8;;/h1,4,7-9H,2-3,5-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPXWAXYEKDNKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181458-83-2 | |
| Record name | 4-(1H-pyrazol-1-yl)piperidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


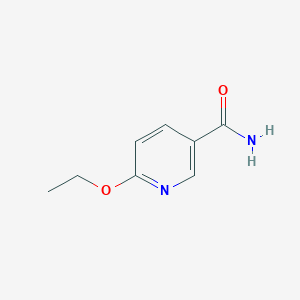
![4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419304.png)
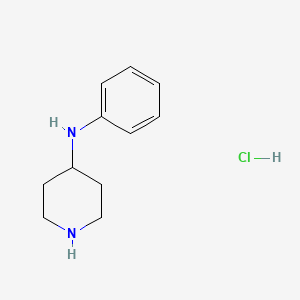
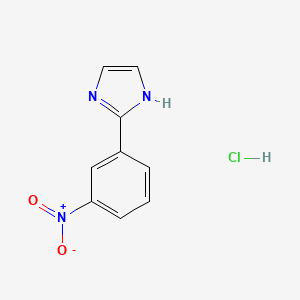

![3-[(3-Chloro-4-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1419309.png)
![5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B1419310.png)

![3-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1419312.png)
![3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1419313.png)
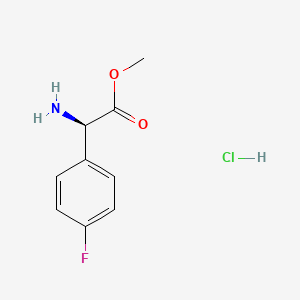
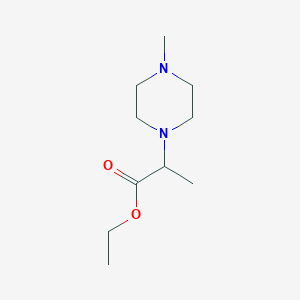
![3-[(2-Chloro-4-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1419322.png)
